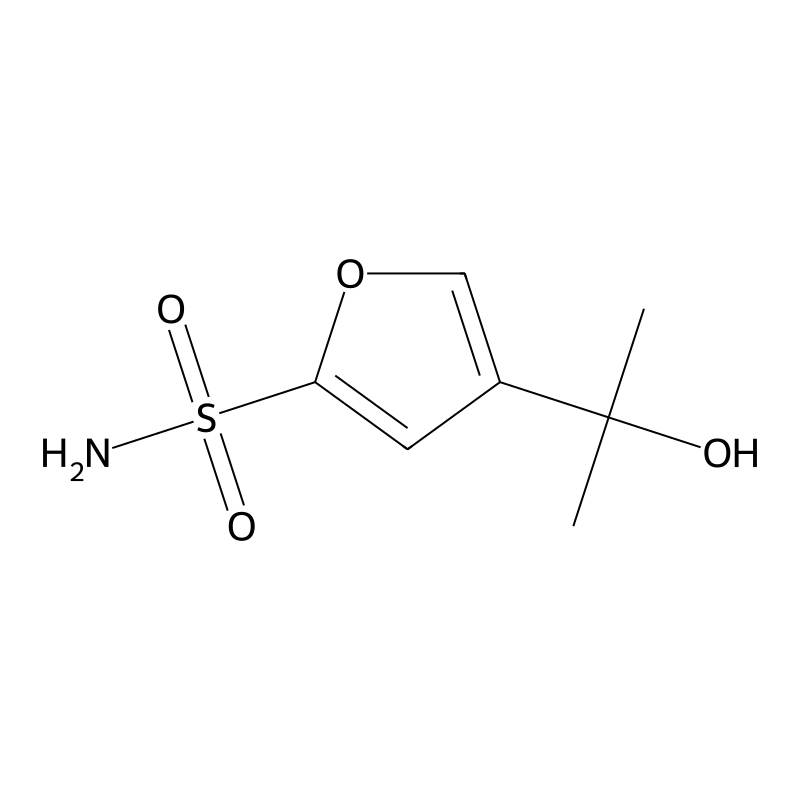

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Summary of the Application: Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Methods of Application or Experimental Procedures: In one study, a new series of ten 4-benzonitrile derivatives were designed and synthesized in one step via the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals . Another team synthesized three furan derivatives using Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitro furan with 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh 3) 4 /K 2 CO 3 .

Results or Outcomes: Furan-containing compounds have been found to have therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . In the study mentioned above, the synthesized 4-benzonitrile derivatives were screened for in-vitro activity against various bacteria and fungi .

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, with the chemical formula C7H11NO4S and CAS number 210827-34-2, is a sulfonamide derivative characterized by its furan ring structure. This compound appears as a solid and is known for its high purity, typically around 98% . The presence of a hydroxypropyl group contributes to its unique chemical properties, making it a subject of interest in various chemical and biological studies.

The chemical reactivity of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide primarily involves nucleophilic substitution reactions, typical of sulfonamides. The sulfonamide group can participate in reactions with electrophiles, and the hydroxyl group can act as a nucleophile under certain conditions. Additionally, the furan ring can undergo electrophilic aromatic substitution reactions, which may lead to the formation of various derivatives depending on the reaction conditions.

This compound exhibits notable biological activities, particularly in the context of anti-inflammatory and anti-cancer research. It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways. The biological mechanisms are often linked to its ability to modulate cellular signaling pathways, although detailed mechanisms are still under investigation .

The synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide can be achieved through several methods:

- Sulfonation of Furan Derivatives: The furan ring can be sulfonated using sulfur trioxide or chlorosulfonic acid, followed by the introduction of the hydroxypropyl group.

- Direct Amination: Reacting furan sulfonic acid derivatives with appropriate amines under controlled conditions can yield the desired sulfonamide.

- Protective Group Strategies: Utilizing protective groups for the hydroxyl or amine functionalities during synthesis can help in achieving higher yields and purities.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions and reagent choice.

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anti-cancer drugs.

- Chemical Research: It is used as a reference material in various chemical analyses and studies related to sulfonamide chemistry.

The compound's unique structure allows for modifications that can enhance its pharmacological properties.

Studies on the interactions of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes involved in inflammatory processes, potentially leading to inhibition of their activity . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Mcc950 | C20H24N2O5S | Known for selective inhibition of NLRP3 inflammasome |

| Sulfanilamide | C6H8N2O2S | Classic sulfonamide antibiotic |

| Furosemide | C12H11ClN2O5S | Loop diuretic with distinct pharmacological use |

Uniqueness: 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is unique due to its specific furan-based structure combined with a hydroxypropyl substituent, which differentiates it from traditional sulfonamides like sulfanilamide or other derivatives like Mcc950 that have different core structures and functions.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant